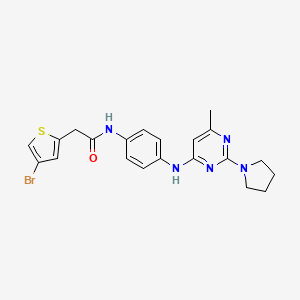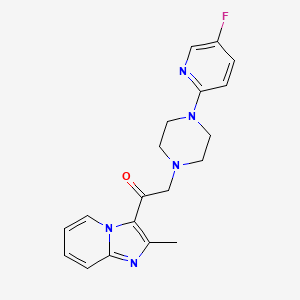
Fatp1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an orally active inhibitor of fatty acid transport protein 1 (FATP1), with inhibitory concentration (IC50) values of 0.43 micromolar for humans and 0.39 micromolar for mice . FATP1 is a protein involved in the transport and metabolism of fatty acids, playing a crucial role in lipid accumulation and metabolism.
Preparation Methods
The synthesis of FATP1-IN-2 involves several steps, starting with the preparation of arylpiperazine derivatives. The synthetic route typically includes:
Formation of the arylpiperazine core: This involves the reaction of an aryl halide with piperazine under suitable conditions.
Functionalization: The arylpiperazine core is then functionalized with various substituents to achieve the desired inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
FATP1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
FATP1-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of FATP1 in fatty acid transport and metabolism.
Biology: It is used to investigate the effects of FATP1 inhibition on cellular lipid accumulation and metabolism.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes, where dysregulation of fatty acid metabolism plays a key role.
Industry: It can be used in the development of new drugs targeting FATP1 for various metabolic diseases.
Mechanism of Action
FATP1-IN-2 exerts its effects by inhibiting the activity of fatty acid transport protein 1 (FATP1). FATP1 is involved in the transport of long-chain fatty acids across the plasma membrane and their subsequent metabolism. By inhibiting FATP1, this compound reduces the uptake and metabolism of fatty acids, leading to decreased lipid accumulation in cells. This inhibition can affect various molecular targets and pathways involved in lipid metabolism, including the activation of peroxisome proliferator-activated receptors (PPARs) and the regulation of insulin signaling pathways .
Comparison with Similar Compounds
FATP1-IN-2 is unique among fatty acid transport protein inhibitors due to its high potency and oral bioavailability. Similar compounds include other inhibitors of fatty acid transport proteins, such as:
FATP1-IN-1: Another inhibitor of FATP1 with different structural features and potency.
FATP2-IN-1: An inhibitor of fatty acid transport protein 2 (FATP2), which has a different tissue distribution and role in fatty acid metabolism.
These compounds share similar mechanisms of action but differ in their specificity, potency, and pharmacokinetic properties, making this compound a valuable tool for studying FATP1-specific functions and therapeutic potential.
Properties
Molecular Formula |
C19H20FN5O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C19H20FN5O/c1-14-19(25-7-3-2-4-18(25)22-14)16(26)13-23-8-10-24(11-9-23)17-6-5-15(20)12-21-17/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
ZGLMIQGBDRQCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C4=NC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)

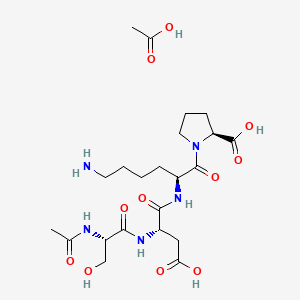
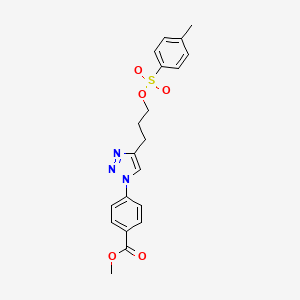
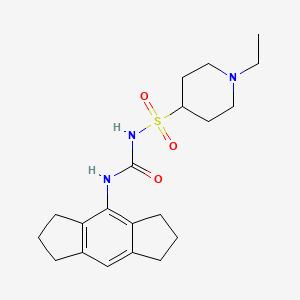
![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride](/img/structure/B10829437.png)

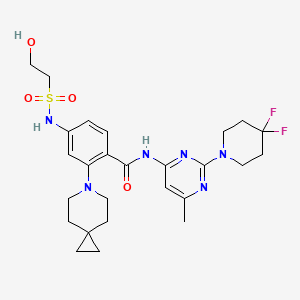
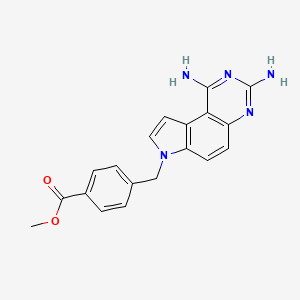
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B10829455.png)

![2-methoxy-6-{(E)-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10829467.png)
